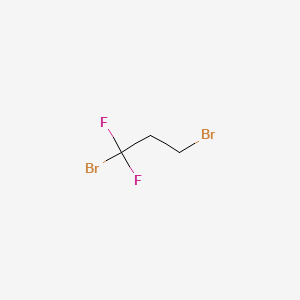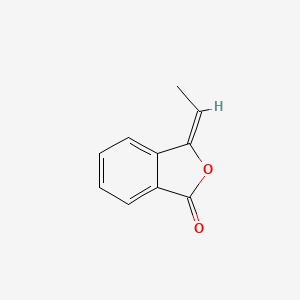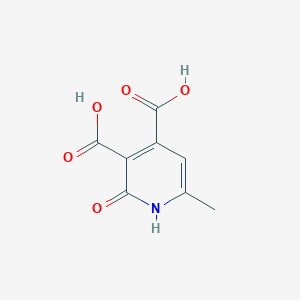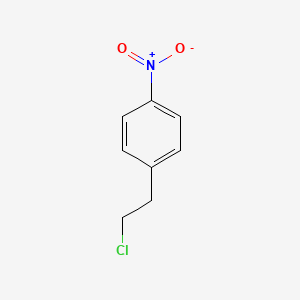
1,3-Dibromo-1,1-difluoropropane
概要
説明
1,3-Dibromo-1,1-difluoropropane is an organobromine compound with the molecular formula C3H4Br2F2 and a molecular weight of 237.87 g/mol . It is a colorless liquid at room temperature and has a boiling point of 62°C at 86 mmHg . This compound is used in various chemical reactions and has applications in scientific research.
準備方法
1,3-Dibromo-1,1-difluoropropane can be synthesized through the reaction of 1-bromo-3-chloropropane with an electron-rich environment . The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure high yield and purity of the compound.
化学反応の分析
1,3-Dibromo-1,1-difluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different products depending on the reducing agent used.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form different oxidized products.
Common reagents used in these reactions include nickel (I) salen for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Dibromo-1,1-difluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form C3-bridged compounds and other fluorinated derivatives.
Biology: It is used in studies involving halogenated compounds and their effects on biological systems.
Medicine: Research involving this compound includes its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1,3-dibromo-1,1-difluoropropane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the breaking of existing ones, depending on the reaction conditions. The pathways involved in its mechanism of action include nucleophilic substitution and reduction pathways .
類似化合物との比較
1,3-Dibromo-1,1-difluoropropane can be compared with other similar compounds such as:
1,3-Dibromopropane: This compound has a similar structure but lacks the fluorine atoms.
1,1-Dibromo-1-fluoropropane: This compound has one fluorine atom and two bromine atoms, making it slightly different in terms of reactivity and applications.
1,2-Dibromopropane: This compound has bromine atoms on adjacent carbon atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which provides distinct reactivity and applications compared to its analogs.
特性
IUPAC Name |
1,3-dibromo-1,1-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2F2/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAYGQDVLDHWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073188 | |
| Record name | 1,3-Dibromo-1,1-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-25-3 | |
| Record name | Propane, 1,3-dibromo-1,1-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-1,1-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)
![3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B1594751.png)

